molecular formula C10H18O2 B13403824 (1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

Cat. No.: B13403824
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-RKSFOETPSA-N
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Description

(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, also known as (+)-Pinanediol, is a bicyclic organic compound with the molecular formula C10H18O2. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions and three methyl groups at the 2, 6, and 6 positions. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1

InChI Key

MOILFCKRQFQVFS-RKSFOETPSA-N

Isomeric SMILES

C[C@@]1(C2CC(C2(C)C)CC1O)O

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Origin of Product

United States

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